Structural Differentiation from Clorgyline: Replacement of Propargyl‑N‑methyl by Cyclopropylaminomethyl‑acetamide
The target compound replaces the N‑methyl‑N‑propargylamine warhead of clorgyline with a cyclopropylaminomethyl‑acetamide moiety. In clorgyline, the propargyl group forms a covalent adduct with the FAD cofactor, conferring irreversible MAO‑A inhibition (IC₅₀ = 0.0012 µM MAO‑A, Ki = 0.054 µM) [1]. The cyclopropylaminomethyl‑acetamide motif is characteristic of LSD1‑directed inhibitors disclosed in US 8,524,717, where the cyclopropyl group engages the FAD pocket while the acetamide extends toward solvent‑exposed regions [2]. This architectural difference allows the target compound to probe LSD1/MAO‑B dual inhibition rather than pure MAO‑A selectivity.
| Evidence Dimension | Irreversible inhibition mechanism / target preference |
|---|---|
| Target Compound Data | Cyclopropylaminomethyl‑acetamide pharmacophore (LSD1/MAO‑B‑biased chemotype per US 8,524,717) |
| Comparator Or Baseline | Clorgyline: N‑methyl‑N‑propargyl‑2,4‑dichlorophenoxypropylamine (MAO‑A‑selective, Ki = 0.054 µM MAO‑A vs. 58 µM MAO‑B) |
| Quantified Difference | Qualitative shift from MAO‑A‑selective (ratio ≈ 1:1000) to LSD1/MAO‑B‑biased profile |
| Conditions | Recombinant human MAO‑A/B and LSD1 enzymatic assays (pH 7.4–7.5, 37 °C) |
Why This Matters
Procurement choice depends on whether the experimental objective is MAO‑A‑selective inhibition (clorgyline) or LSD1/MAO‑B dual‑target engagement (target compound).
- [1] Clorgyline hydrochloride product information, GLPBIO; IC₅₀ = 0.0012 µM (MAO‑A), 1.9 µM (MAO‑B); Ki = 0.054 µM (MAO‑A), 58 µM (MAO‑B). View Source
- [2] US Patent 8,524,717 B2, “Oxidase inhibitors and their use”; cyclopropylamine acetamides claimed as LSD1/MAO inhibitors. View Source
